molecular formula C20H14IN7OS B3615506 2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone

2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone

Cat. No.: B3615506
M. Wt: 527.3 g/mol
InChI Key: NZRVQCHTGVQQMR-UHFFFAOYSA-N
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Description

The compound “2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone” is a complex organic molecule that contains several functional groups. It has a purine group, which is a type of nitrogen-containing heterocycle that is a fundamental component of many biological molecules like DNA and RNA . It also contains a quinazolinone group, which is a type of heterocyclic compound that has been studied for various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The purine and quinazolinone rings would likely contribute to the rigidity of the molecule, while the thiomethyl, iodo, and phenyl groups could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amino group on the purine ring could potentially participate in acid-base reactions, while the iodo group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the polar amino and thio groups could influence its solubility in different solvents .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in medicinal chemistry. Future work could involve synthesizing this compound and studying its biological activity, as well as exploring modifications to its structure to optimize its properties .

Properties

IUPAC Name

2-[(6-amino-7H-purin-8-yl)sulfanylmethyl]-6-iodo-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14IN7OS/c21-11-6-7-14-13(8-11)19(29)28(12-4-2-1-3-5-12)15(25-14)9-30-20-26-16-17(22)23-10-24-18(16)27-20/h1-8,10H,9H2,(H3,22,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRVQCHTGVQQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)CSC4=NC5=NC=NC(=C5N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14IN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone
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2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone
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2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone
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2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone
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2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone
Reactant of Route 6
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2-{[(6-amino-9H-purin-8-yl)thio]methyl}-6-iodo-3-phenyl-4(3H)-quinazolinone

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